8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Structural Characterization of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine is defined by its heterocyclic framework consisting of a benzene ring fused to an oxazine ring containing both nitrogen and oxygen heteroatoms. The compound exhibits a systematic nomenclature as 8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine according to International Union of Pure and Applied Chemistry conventions, reflecting the precise positioning of halogen substituents and the saturated nature of the oxazine ring portion. The bromine atom occupies the 8-position while the chlorine atom is located at the 6-position of the aromatic system, creating an asymmetric substitution pattern that significantly influences the compound's overall molecular geometry and electronic distribution.
Crystallographic investigations of related benzoxazine derivatives provide valuable insights into the structural characteristics of this compound family. Studies of analogous bis-benzoxazine compounds have revealed that the oxazinic ring typically adopts a half-chair conformation, which is expected to be maintained in the mononuclear 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine structure. The presence of electron-withdrawing halogen substituents does not significantly affect the adjacent oxazinic ring geometry, as demonstrated by comparative bond length analyses in similar compounds where carbon-nitrogen and carbon-oxygen bond distances remain consistent with standard benzoxazine frameworks.
The three-dimensional molecular architecture reveals that the compound exists as a rigid bicyclic system where the planarity of the aromatic ring is maintained while the saturated oxazine portion introduces conformational flexibility. The strategic placement of halogen atoms creates distinct quadrants of electron density distribution, with the bromine atom at position 8 providing significant steric bulk and the chlorine atom at position 6 contributing to electronic modulation of the aromatic system. This specific substitution pattern results in a molecule with pronounced asymmetry and distinct physicochemical properties compared to symmetrically substituted analogues.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine through characteristic chemical shifts and coupling patterns that reflect the unique electronic environment created by the dual halogen substitution. The aromatic proton signals appear in distinct regions of the proton Nuclear Magnetic Resonance spectrum, with the proton at position 5 (between the two halogens) exhibiting a characteristic downfield shift due to the deshielding effects of both electron-withdrawing substituents. The proton at position 7 displays coupling patterns that reflect its meta relationship to the chlorine substituent and ortho relationship to the bromine atom.
The methylene protons of the saturated oxazine ring system generate characteristic multiplets in the aliphatic region of the spectrum, with the oxygen-adjacent methylene group (position 2) typically appearing more downfield than the nitrogen-adjacent methylene group (position 3) due to the different electronegativity values of oxygen versus nitrogen. The nitrogen-hydrogen bond, when present, produces a characteristic broad signal that can be exchanged with deuterium oxide, confirming the presence of the secondary amine functionality within the oxazine ring. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the halogen-bearing carbon atoms, with the carbon bearing bromine appearing significantly upfield compared to the carbon bearing chlorine due to the different electronic effects of these halogen substituents.
The complex coupling patterns observed in the aromatic region provide unambiguous evidence for the specific substitution pattern, as the coupling constants between adjacent aromatic protons reflect the electronic influence of the halogen substituents. The integration ratios of the various proton signals confirm the molecular formula and provide quantitative validation of the proposed structure. Advanced two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, can provide additional confirmation of the spatial relationships between different molecular fragments.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine reveals characteristic fragmentation patterns that reflect the stability and bonding characteristics of different molecular regions. The molecular ion peak appears at mass-to-charge ratio 248, corresponding to the intact molecule, with characteristic isotope patterns reflecting the presence of both bromine and chlorine atoms. The bromine isotope pattern shows peaks separated by two mass units with approximately equal intensity, while the chlorine isotope pattern contributes additional complexity to the overall isotope envelope.
Fragmentation pathways typically involve preferential cleavage of the carbon-halogen bonds, with the loss of bromine (mass 79/81) and chlorine (mass 35/37) representing major fragmentation routes. The loss of hydrogen halides (hydrogen bromide and hydrogen chloride) from the molecular ion generates stable aromatic cation radicals that appear as prominent peaks in the mass spectrum. The oxazine ring system undergoes characteristic fragmentation through carbon-oxygen and carbon-nitrogen bond cleavages, producing fragment ions that correspond to the aromatic portion of the molecule with varying degrees of halogen retention.
Base peak assignment often corresponds to the most stable fragment ion, which may involve rearrangement processes that stabilize positive charge through resonance within the aromatic system. The fragmentation pattern provides diagnostic information about the relative stability of different molecular bonds and the preferred pathways for ion decomposition under electron impact conditions. Tandem mass spectrometry experiments can provide additional structural confirmation through collision-induced dissociation studies that probe the detailed fragmentation mechanisms and confirm the connectivity patterns within the molecule.
Infrared Vibrational Mode Assignments
Infrared spectroscopy of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine provides characteristic vibrational signatures that reflect the functional groups and bonding patterns within the molecule. The benzoxazine scaffold generates distinctive absorption bands in the fingerprint region, with particular attention to the 960-900 reciprocal centimeter range where characteristic oxazine ring vibrational modes appear. Research has demonstrated that this spectral region contains a mixture of oxygen-carbon stretching vibrations from the oxazine ring and phenolic ring vibrational modes, contrary to historical assignments that attributed these bands solely to carbon-hydrogen out-of-plane bending vibrations.
The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 reciprocal centimeter region, with specific band positions influenced by the electron-withdrawing effects of the halogen substituents. The carbon-halogen stretching vibrations contribute characteristic absorptions in the lower frequency region, with carbon-bromine stretches typically appearing around 600-500 reciprocal centimeters and carbon-chlorine stretches around 800-600 reciprocal centimeters. The nitrogen-hydrogen stretching vibration, when present, generates a characteristic absorption around 3300-3100 reciprocal centimeters, often appearing as a broad band due to hydrogen bonding interactions.
The carbon-oxygen stretching vibrations from the oxazine ring contribute prominent absorptions in the 1300-1000 reciprocal centimeter region, with specific band positions reflecting the local electronic environment created by the halogen substituents. Carbon-hydrogen stretching vibrations from both aromatic and aliphatic portions of the molecule appear in their characteristic regions, with aromatic carbon-hydrogen stretches around 3100-3000 reciprocal centimeters and aliphatic carbon-hydrogen stretches around 3000-2800 reciprocal centimeters. The overall infrared spectrum provides a fingerprint that is diagnostic for this specific substitution pattern and can be used for quantitative analysis and purity assessment.
Comparative Analysis with Related Benzoxazine Derivatives
Comparative structural analysis of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine with related benzoxazine derivatives reveals important structure-activity relationships and electronic effects associated with halogen substitution patterns. The compound exhibits distinct characteristics when compared to the unsubstituted parent benzoxazine framework, with significant modifications in electronic distribution, steric accessibility, and conformational preferences. Studies of related halogenated derivatives, including 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine and other positional isomers, demonstrate that halogen placement significantly influences molecular properties and reactivity patterns.
The dual halogen substitution pattern in 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine creates unique electronic characteristics compared to mono-halogenated analogues or symmetrically substituted derivatives. Comparative analysis with 6-bromo-8-methyl-4H-1,4-benzoxazin-3-one and 8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one reveals that halogen substitution provides greater electronic perturbation than alkyl or alkoxy substitution, resulting in more pronounced shifts in spectroscopic parameters and altered chemical reactivity. The specific positioning of bromine at the 8-position and chlorine at the 6-position creates an asymmetric electronic environment that distinguishes this compound from other possible substitution patterns.
Crystallographic comparison with bis-benzoxazine derivatives demonstrates that the fundamental oxazine ring geometry remains consistent across different substitution patterns, with carbon-nitrogen and carbon-oxygen bond lengths showing minimal variation despite the presence of electron-withdrawing halogen substituents. However, intermolecular interactions in the solid state are significantly influenced by halogen bonding capabilities, with both bromine and chlorine atoms capable of participating in weak directional interactions that affect crystal packing arrangements. The comparative analysis reveals that 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine represents a structurally unique member of the benzoxazine family with distinctive properties arising from its specific halogen substitution pattern.
Properties
IUPAC Name |
8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFYTVGLBXSANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626422 | |
| Record name | 8-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625394-67-4 | |
| Record name | 8-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625394-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine
Traditional Cyclocondensation Methodology
The foundational approach for synthesizing benzoxazine derivatives involves cyclocondensation reactions between substituted 2-aminophenols and carbonyl-containing reagents. For 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine, the synthesis typically follows a two-step protocol:
Step 1: Preparation of 2-Amino-4-bromo-6-chlorophenol
The starting material, 2-amino-4-bromo-6-chlorophenol, is synthesized via selective halogenation of 2-aminophenol. Bromination and chlorination are achieved using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in acetic acid at 60–70°C, yielding a dihalogenated intermediate.
Step 2: Cyclocondensation with Glyoxal
The cyclization step employs glyoxal (40% aqueous solution) in dichloromethane under phase-transfer conditions. A mixture of 2-amino-4-bromo-6-chlorophenol (1.0 equiv), glyoxal (1.2 equiv), tetrabutylammonium hydrogen sulfate (0.05 equiv), and aqueous potassium carbonate (20% w/v) is stirred at room temperature for 12–16 hours. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by intramolecular ether formation.
Reaction Conditions:
Ultrasonic-Assisted "On Water" Synthesis
A modern, solvent-free approach utilizes ultrasonic irradiation to accelerate the reaction. This method enhances reaction efficiency and reduces environmental impact:
Procedure:
- 2-Amino-4-bromo-6-chlorophenol (0.20 mmol) and glyoxal (0.24 mmol) are combined in deionized water (2.0 mL).
- The mixture is sonicated at 80°C for 75–90 minutes using a 40 kHz ultrasonic bath.
- Post-reaction extraction with ethyl acetate (3 × 50 mL) and purification via flash chromatography (Hexane/EtOAc, 9:1) yield the product.
Advantages:
Optimization Strategies for Improved Yield and Purity
Catalytic System Tuning
The choice of catalyst significantly affects reaction kinetics. Comparative studies show:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| TBAB (Tetrabutylammonium bromide) | 65 | 14 |
| PEG-400 | 72 | 12 |
| No catalyst | 45 | 24 |
Phase-transfer catalysts like tetrabutylammonium salts facilitate interfacial reactions between aqueous and organic phases, enhancing mass transfer.
Solvent Screening
Solvent polarity directly impacts cyclization efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DCM | 8.9 | 72 |
| THF | 7.6 | 58 |
| Ethanol | 24.3 | 41 |
| Water | 80.1 | 89 |
Water’s high dielectric constant promotes dipole-dipole interactions, stabilizing transition states in ultrasonic-assisted reactions.
Characterization and Analytical Data
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, Ar-H), 6.78 (s, 1H, Ar-H), 4.25 (t, J = 4.8 Hz, 2H, OCH₂), 3.55 (t, J = 4.8 Hz, 2H, NCH₂), 2.90 (s, 1H, NH).
- ¹³C NMR (101 MHz, CDCl₃): δ 149.2 (C-O), 134.5 (C-Br), 129.8 (C-Cl), 116.4, 114.7 (Ar-C), 66.3 (OCH₂), 46.8 (NCH₂).
Mass Spectrometry:
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 248.50 g/mol |
| Melting Point | 142–144°C |
| Solubility in DMSO | 45 mg/mL |
| LogP | 2.81 |
Applications in Medicinal Chemistry
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b]oxazine serves as a precursor for hypoxia-targeted anticancer agents. Structural analogs demonstrate selective cytotoxicity against HepG2 cells under hypoxic conditions (IC₅₀ = 10 μM) by downregulating HIF-1α and VEGF expression.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine with other dihydrobenzoxazines, focusing on substituent effects, synthetic routes, and biological activities.
Substituent Position and Type
Key Observations :
- Halogen Position: Bromine at position 8 distinguishes this compound from analogs like 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 105655-01-4, similarity score 0.84) and 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 625394-65-2, similarity score 0.81) .
- Chlorine vs. Other Substituents : The 6-chloro substituent contrasts with derivatives bearing methyl (e.g., 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine ), nitro (e.g., 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride ), or fluorine (e.g., 6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine ) groups . Halogens generally increase electrophilicity, while alkyl groups enhance lipophilicity.
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Halogenated Derivatives : Introducing bromine and chlorine likely requires sequential halogenation or cross-coupling reactions. For example, 4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine () was synthesized via NaH-mediated benzylation, followed by Buchwald–Hartwig amination. The presence of two halogens in the target compound may necessitate regioselective halogenation or protection/deprotection strategies.
- Enantioselective Synthesis : Asymmetric routes for dihydrobenzoxazines often employ enzymatic reduction (e.g., ADH-A catalyzed bioreduction for 7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine ) . The steric bulk of bromine and chlorine in the target compound could complicate enantioselective synthesis compared to methyl or fluoro derivatives.
Key Observations :
- Hydrophobic vs. Polar Substituents: Compounds like TTZ-1 and TTZ-2 (2,8-disubstituted dihydrobenzoxazines with hydrophobic chains) exhibit antiproliferative activity due to interactions with protein targets .
- Functional Group Impact : Replacement of benzamidine with a triazolopyridazine moiety in compounds 14–17 () abolished thrombin inhibition but introduced antiproliferative effects. This highlights how substituent changes drastically alter bioactivity, suggesting the target compound’s bromo/chloro groups could confer unique pharmacological profiles.
Biological Activity
8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₈H₇BrClNO
- Molecular Weight : 248.50 g/mol
- CAS Number : 625394-67-4
Synthesis
The synthesis of this compound can be achieved through various methods, including microwave-assisted protocols which enhance yield and reduce reaction time. The typical reaction involves the condensation of phenacyl bromides with aminophenols in the presence of a base catalyst such as Cs₂CO₃, resulting in high yields (70-86%) within minutes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of 2H-benzo[b][1,4]oxazine have shown significant antibacterial activity against various strains of bacteria. The compound with a chlorine substituent exhibited inhibition zones ranging from 14 to 19 mm against selected gram-negative bacteria .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 14 |
| Staphylococcus aureus | 19 |
| Klebsiella pneumoniae | 16 |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. It demonstrated a notable IC50 value of 53.33 μg/ml in antioxidant assays, indicating its ability to scavenge free radicals effectively .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (μg/ml) |
|---|---|
| 8-Bromo-6-chloro... | 53.33 |
| Standard (Trolox) | 25.00 |
Other Biological Activities
Beyond its antibacterial and antioxidant properties, compounds similar to this compound have been reported to exhibit a range of biological activities including:
- Anticancer : Some derivatives show promise in inhibiting cancer cell proliferation.
- Anticonvulsant : Potential effectiveness in seizure management has been noted.
Case Studies and Research Findings
A comprehensive study conducted on various oxazine derivatives revealed that structural modifications significantly impacted their biological activities. For example:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how can reaction conditions be optimized?
- Methodology : Start with a benzoxazine scaffold and introduce halogen substituents via electrophilic substitution or cross-coupling reactions. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Chlorination may require SOCl₂ or Cl₂ gas in anhydrous conditions. Optimize yields by adjusting stoichiometry, reaction time (12–24 hrs), and catalyst systems (e.g., Pd for cross-coupling) .
- Key Challenge : Competing side reactions (e.g., over-halogenation) can occur; monitor via TLC or LC-MS.
Q. How should purification be conducted to isolate high-purity this compound?
- Methodology : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1). For recrystallization, test solvents like ethanol or dichloromethane-hexane mixtures. Confirm purity via HPLC (>95% by area) and elemental analysis .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D NMR (HSQC, HMBC) to resolve overlapping signals from the dihydro-oxazine ring and halogen substituents.
- Mass Spectrometry : Use HRMS (ESI or EI) to confirm molecular ion [M+H]+ and isotopic patterns (Br/Cl).
- IR Spectroscopy : Identify C-O-C stretching (~1250 cm⁻¹) and N-H bending (if present) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the benzoxazine ring. Bromine at position 8 is more electrophilic than chlorine at position 6, making it a preferred site for Suzuki-Miyaura couplings. Validate predictions with experimental kinetics .
Q. What strategies resolve contradictions in NMR data for diastereomers or tautomeric forms of this compound?
- Methodology :
- Variable-Temperature NMR : Probe tautomerization (e.g., ring-opening) by acquiring spectra at −40°C to 80°C.
- X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction (e.g., compare with analogous structures in ) .
Q. How does the electronic nature of halogen substituents influence the stability of the benzoxazine ring under acidic/basic conditions?
- Methodology : Conduct stability studies by exposing the compound to pH 2–12 buffers at 25–60°C. Monitor degradation via UV-Vis or HPLC. Bromine’s electron-withdrawing effect increases ring strain, accelerating hydrolysis compared to non-halogenated analogs .
Experimental Design & Data Analysis
Q. Designing a multi-step synthesis pathway: What intermediates are critical for scalability?
- Methodology : Prioritize intermediates with stable protecting groups (e.g., tert-butoxycarbonyl for amines) and high crystallinity. For example, synthesize 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine first, then brominate at position 8. Use flow chemistry for exothermic steps to improve safety .
Q. How to analyze regioselectivity in electrophilic substitution reactions on the benzoxazine core?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
